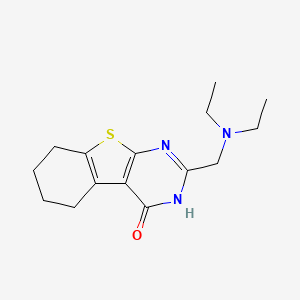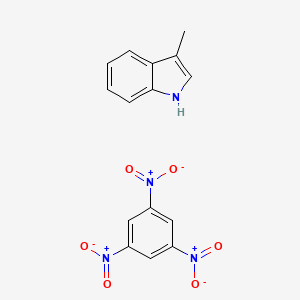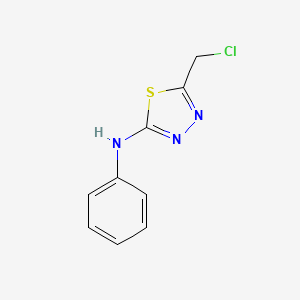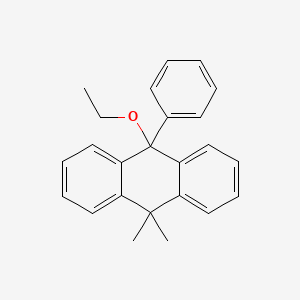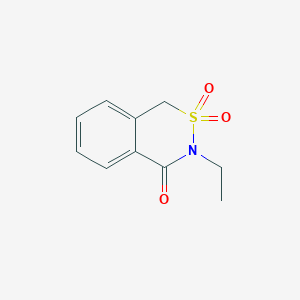
3-Ethyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2,2-dioxo-1H-2 is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon The specific structure of 3-ethyl-2,2-dioxo-1H-2 includes an ethyl group and two dioxo groups attached to a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,2-dioxo-1H-2 can be achieved through several methods. One common approach involves the reaction of an appropriate precursor with ethylating agents under controlled conditions. For example, the reaction of a precursor compound with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethyl-2,2-dioxo-1H-2. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-ethyl-2,2-dioxo-1H-2 may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,2-dioxo-1H-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The ethyl group or other substituents on the ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in organic solvents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-ethyl-2,2-dioxo-1H-2 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research into the medicinal properties of 3-ethyl-2,2-dioxo-1H-2 includes its potential use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2,2-dioxo-1H-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-ethyl-2,2-dioxo-1H-2 can be compared with other similar compounds, such as:
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound has a similar dioxo group but differs in its ring structure and additional functional groups.
Indole derivatives: These compounds share a heterocyclic ring structure but have different substituents and biological activities.
Properties
CAS No. |
21784-55-4 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-ethyl-2,2-dioxo-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H11NO3S/c1-2-11-10(12)9-6-4-3-5-8(9)7-15(11,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
FEPNBMKNKFJTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


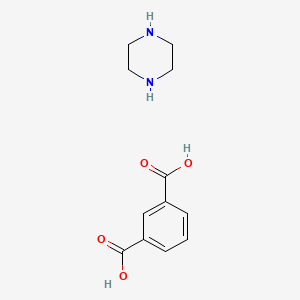
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

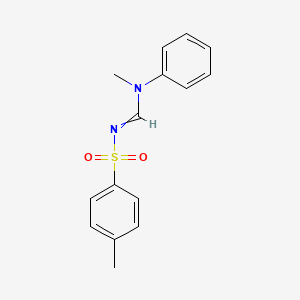
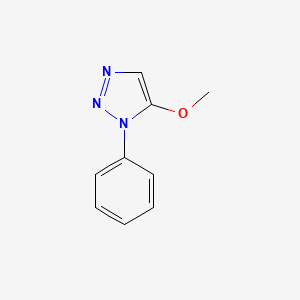

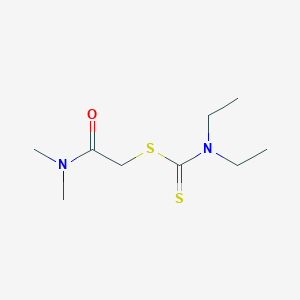
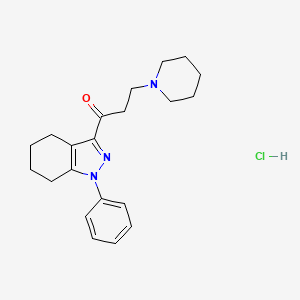
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
